![molecular formula C9H12O2 B152816 Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate CAS No. 138469-28-0](/img/structure/B152816.png)
Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate, also known as EMSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMSPC is a spirocyclic compound that contains a unique 2-methylidenespiro[2.2]pentane structure, which makes it an ideal candidate for use in organic synthesis, pharmaceutical development, and other areas of research.
Wirkmechanismus
The mechanism of action of Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate is not fully understood, but it is believed to be related to its unique spirocyclic structure. This compound has been shown to react with various nucleophiles, such as amines and alcohols, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate in lab experiments is its unique spirocyclic structure, which makes it an ideal candidate for use in organic synthesis. However, one of the limitations of using this compound is its relatively low yield, which can make large-scale synthesis challenging.
Zukünftige Richtungen
There are several potential future directions for research involving Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate. One area of interest is its potential as a building block for the development of new drugs and other organic compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, research is needed to develop more efficient methods for synthesizing this compound on a large scale.
Synthesemethoden
The synthesis of Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the reaction of ethyl acetoacetate and cyclopentanone in the presence of a catalyst. This reaction results in the formation of this compound, which can be purified and isolated using various techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use in organic synthesis. This compound has been shown to be an effective reagent for the synthesis of various spirocyclic compounds, which are important building blocks in the development of new drugs and other organic compounds.
Eigenschaften
138469-28-0 | |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-11-8(10)7-6(2)9(7)4-5-9/h7H,2-5H2,1H3 |
InChI-Schlüssel |
AMJKFAGXHJMMHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=C)C12CC2 |
Kanonische SMILES |
CCOC(=O)C1C(=C)C12CC2 |
Synonyme |
Spiro[2.2]pentanecarboxylic acid, 2-methylene-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.